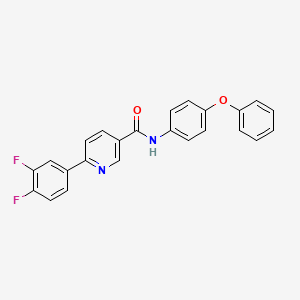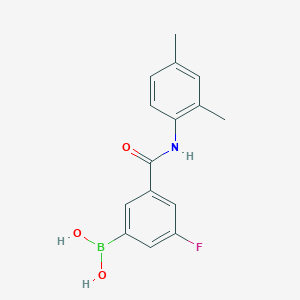
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with 5-fluoro-3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity, modulating its biological effects.
相似化合物的比较
Similar Compounds
- 3-(2,4-Dimethylphenylcarbamoyl)benzeneboronic acid
- 5-Fluoro-2-(2,4-dimethylphenylcarbamoyl)phenylboronic acid
- 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
Uniqueness
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is unique due to the specific positioning of the fluorine atom and the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness
属性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
[3-[(2,4-dimethylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-14(10(2)5-9)18-15(19)11-6-12(16(20)21)8-13(17)7-11/h3-8,20-21H,1-2H3,(H,18,19) |
InChI 键 |
ABZHIOWSYAKZNL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


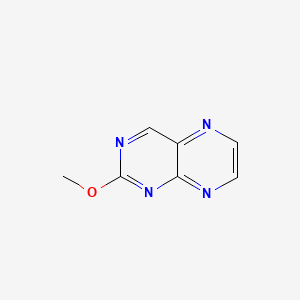
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
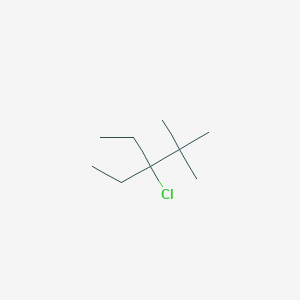

![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
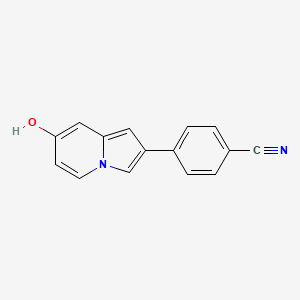
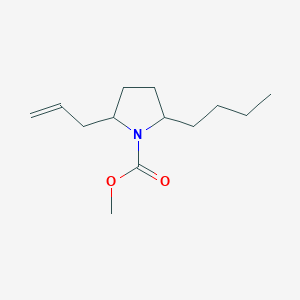
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
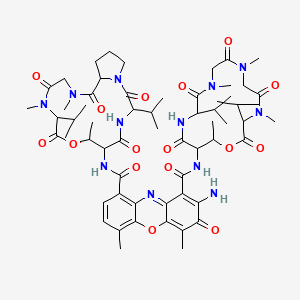
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
